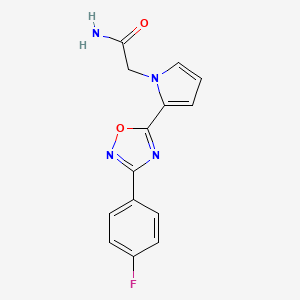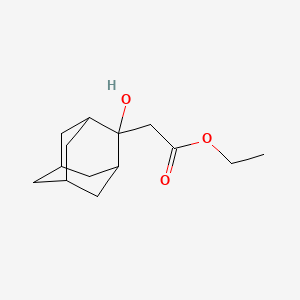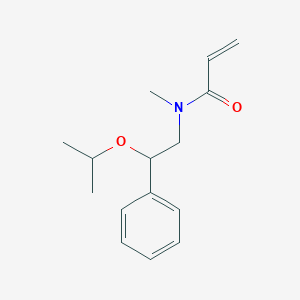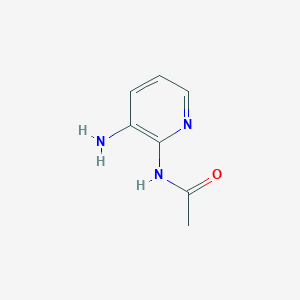
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based molecules, which have been studied extensively for their biological activities.
Applications De Recherche Scientifique
Antitumor Activity
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide: has been investigated for its antitumor potential. Researchers synthesized a series of related compounds and evaluated their antiproliferative activity against cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung cancer). Notably, compounds 5a, 5c, and 6a demonstrated potent antiproliferative effects. Among them, compound 6a exhibited the best inhibitory activity against HeLa cells, with an IC50 value of 1.6 ± 0.8 μM. Further studies revealed that compound 6a induced cell apoptosis and caused G1-phase arrest in the cell division cycle .
Reactive Oxygen Species (ROS) Modulation
Overproduction of reactive oxygen species (ROS) in the body is associated with various health problems related to aging, including cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Compounds like N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide may play a role in ROS modulation, potentially contributing to therapeutic strategies for these conditions .
Rational Drug Design
The thiazole moiety, present in this compound, has been widely studied for its potential antitumor activities. Thiazole derivatives have even been developed into clinical drugs, such as Dabrafenib and Dasatinib. Piperazine, another component of this compound, is also essential in rational drug design. For instance, Imatinib, a well-known anticancer agent, contains a piperazine moiety. Researchers continue to explore novel compounds with thiazole and piperazine moieties for their therapeutic potential .
Neuroprotective Effects
While specific studies on N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide are limited, its structural features suggest potential neuroprotective effects. Thiazole derivatives have been investigated for their ability to protect neurons and mitigate neurodegenerative conditions. Further research could explore this compound’s impact on neuronal health .
Anti-Inflammatory Properties
Given the diverse biological activities associated with thiazole-containing compounds, it’s worth investigating whether N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide exhibits anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable targets for drug development .
Metabolic Disorders
Although not directly studied for metabolic disorders, the compound’s unique structure warrants exploration in this area. Thiazole derivatives have shown promise in modulating metabolic pathways, including glucose metabolism and lipid homeostasis. Investigating the effects of N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide on metabolic processes could yield interesting findings .
Propriétés
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)18(22)21-19-20-12-17(24-19)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNRUDQJNHIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxybenzyl)thiazol-2-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)


![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)


![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)
![5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid](/img/structure/B2426848.png)
![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)


